Terlipressin

描述

特利加压素是血管加压素的合成类似物,血管加压素是一种内源性神经激素,具有血管收缩作用。 它主要用作治疗低血压的血管活性药物,对治疗食管静脉曲张出血和肝肾综合征有效 。 特利加压素是赖氨酸加压素的前体药物,这意味着它在体内被转化为其活性形式 .

作用机制

特利加压素作为血管加压素受体激动剂,特异性靶向内脏血管中的 V1 受体。 这种结合会导致血管收缩,从而减少门静脉血流和压力 。 门静脉压力的降低改善了高动力循环,增加了有效循环量和肾灌注压 。 特利加压素在药理学上具有活性,但也是赖氨酸加压素的前体药物,这进一步促进了其血管收缩作用 .

类似化合物:

- 血管加压素

- 赖氨酸加压素

- 地斯洛普林

- 奥曲肽

比较: 与内源性血管加压素相比,特利加压素的半衰期更长,对 V1 受体的选择性更高 。 与作用时间较短的血管加压素不同,特利加压素提供持续的血管收缩,使其在治疗肝肾综合征和静脉曲张出血等疾病方面更有效 。 与奥曲肽(另一种用于类似疾病的血管收缩剂)相比,特利加压素在某些临床试验中显示出更好的疗效 .

特利加压素独特的特性和广泛的应用使其成为临床和研究环境中一种有价值的化合物。

生化分析

Biochemical Properties

Terlipressin is a prodrug of lysine vasopressin . It binds to the V1 receptor in splanchnic vessels, leading to a decrease in portal inflow and therefore portal pressure . This interaction reduces collateral blood flow, dropping blood flow and pressure in varices by 20–30% .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It increases systemic circulation, thereby raising the mean arterial pressure and hence the renal perfusion pressure . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the V1 receptor in splanchnic vessels . This binding decreases portal inflow and reduces collateral blood flow, thereby affecting the pressure in varices .

Temporal Effects in Laboratory Settings

Its role in decreasing portal pressure and its impact on renal perfusion pressure have been well-documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of blood pressure and renal perfusion . It interacts with the V1 receptor, which plays a crucial role in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its interaction with the V1 receptor . This interaction influences its localization and accumulation within the splanchnic vessels .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely to be localized in areas where the V1 receptor is present .

准备方法

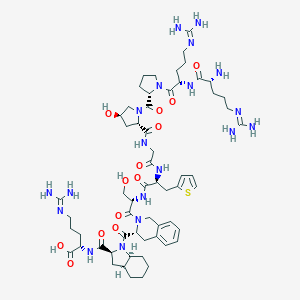

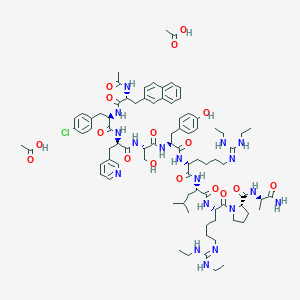

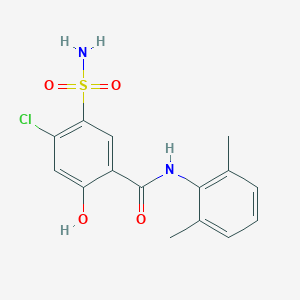

合成路线和反应条件: 特利加压素的制备涉及使用保护的氨基酸片段。该过程通常从使用固相多肽方法制备特利加压素线性肽树脂开始。这涉及将 Fmoc 保护的氨基酸依次偶联到树脂上。 所使用的序列是 R1-X-Cys(R2)-Tyr(tBu)-Phe-Gln(R3)-Asn(R3)-Cys(R2)-Pro-Lys(Boc)-Gly-树脂,其中 X 是 Gly-Gly-Gly 。 然后将线性肽进行酸解以获得粗特利加压素线性肽,然后进一步氧化和纯化以得到纯特利加压素 .

工业生产方法: 在工业环境中,特利加压素是通过用 5 mL 生理盐水重建每个小瓶来制备 0.85 mg/5 mL 的溶液来生产的。 然后通过外周或中心静脉注射该溶液 。 生产过程还涉及冷冻干燥,其中将溶液冻干以获得无菌、无防腐剂的白色至灰白色冻干粉末 .

化学反应分析

反应类型: 特利加压素会经历各种化学反应,包括氧化和还原。作为一种肽,它也可以参与涉及其氨基酸残基的取代反应。

常用试剂和条件: 特利加压素合成和修饰中常用的试剂包括 Fmoc 保护的氨基酸、氧化剂和酸,用于脱保护和从树脂上裂解 .

主要形成的产物: 特利加压素合成形成的主要产物是其活性形式赖氨酸加压素,它发挥所需的药理作用 .

科学研究应用

特利加压素在科学研究中具有广泛的应用,特别是在医学和生物学领域。 它广泛用于治疗肝硬化相关的并发症,例如食管静脉曲张出血和肝肾综合征 。 特利加压素还用于临床试验以研究其在各种休克状态和血管运动张力减弱的疾病中的疗效 。 此外,人们还研究了它在治疗感染性休克和其他需要血管收缩的疾病中的潜在益处 .

相似化合物的比较

- Vasopressin

- Lysine vasopressin

- Desmopressin

- Octreotide

Comparison: Terlipressin is unique in its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . Unlike vasopressin, which has a shorter duration of action, this compound provides sustained vasoconstriction, making it more effective in managing conditions like hepatorenal syndrome and variceal bleeding . Compared to octreotide, another vasoconstrictor used in similar conditions, this compound has shown superior efficacy in certain clinical trials .

This compound’s unique properties and broad range of applications make it a valuable compound in both clinical and research settings.

属性

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFXAYNYRLAIU-QSVFAHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N16O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048952 | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.67e-01 g/L | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

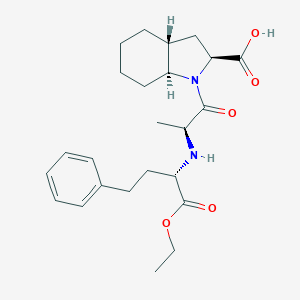

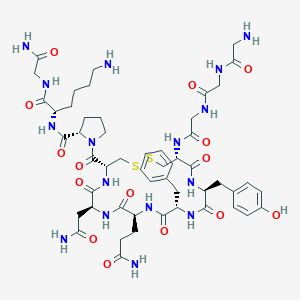

Mechanism of Action |

Endogenous vasopressin, also referred to as antidiuretic hormone (ADH) or arginine vasopressin (AVP), regulates important physiological processes such as osmotic balance, blood pressure regulation, sodium homeostasis, and kidney functioning. It is a nonapeptide synthesized in the hypothalamus and stored in the posterior pituitary. Vasopressin mediates its biological effects by binding to three subtypes of vasopressin receptors. V1 receptors are expressed on vascular smooth muscle and many other cells such as hepatocytes: activating these G-protein-coupled receptors leads to vasoconstriction. V2 receptors are predominantly expressed on the basolateral membrane of the distal tubule and collecting ducts of the kidney: these receptors are responsible for the antidiuretic effect of vasopressin, regulating water permeability of kidney tubules and therefore maintaining water homeostasis. V3 receptors mediate the effects of vasopressin on the central nervous system. Vasopressin is considered a stress hormone as it is released into the bloodstream in response to various volume and pressure stimuli, such as pain, surgery, syncope and shock. Shock conditions such as hypovolemia initially cause an increase in the release of vasopressin to maintain organ perfusion; however, as the shock state progresses, plasma vasopressin concentrations decrease due to several causes such as depleted stores of vasopressin in refractory shock and a central inhibitory effect of initially elevated vasopressin levels on further vasopressin release. Terlipressin is a synthetic vasopressin analogue that can cause sustained increases in blood pressure in patients with shock conditions. It exhibits twice the selectivity for vasopressin V1 receptors versus V2 receptors. Terlipressin is pharmacologically active but acts as a prodrug for [lypressin] (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent. The exact mechanism of action of terlipressin is not fully understood; however, terlipressin works to cause vasoconstriction in shock and other conditions associated with vasodilation. Hepatorenal syndrome (HRS) is caused by splanchnic and systemic arterial vasodilation along with a reduced mean arterial pressure (MAP) and cardiac output, resulting in a marked decrease in effective circulating volume. Terlipressin is thought to increase renal blood flow in patients with HRS-1 by reducing portal hypertension and blood circulation in portal vessels and increasing effective arterial volume and mean arterial pressure (MAP). | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14636-12-5 | |

| Record name | Terlipressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terlipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。